molecular formula C29H47N11O5 B14245201 L-Tryptophyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 264202-99-5

L-Tryptophyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B14245201
CAS No.: 264202-99-5
M. Wt: 629.8 g/mol
InChI Key: BDYMNNUEBLXMOE-UDIDDNNKSA-N
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Description

L-Tryptophyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound It is composed of amino acids tryptophan, leucine, and ornithine, with the latter two ornithine residues modified by diaminomethylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene groups are introduced through specific protecting group strategies and subsequent deprotection steps.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes as laboratory-scale synthesis but on a larger scale. This involves optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Automation and continuous flow synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

L-Tryptophyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.

    Reduction: The diaminomethylidene groups can be reduced to yield corresponding amines.

    Substitution: Amino acid residues can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Kynurenine derivatives.

    Reduction: Amines.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

L-Tryptophyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

    Biology: Studied for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of L-Tryptophyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets, such as enzymes and receptors. The diaminomethylidene groups may enhance binding affinity and specificity to these targets, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Tryptophyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific sequence and the presence of two diaminomethylidene-modified ornithine residues. These modifications may confer distinct biochemical properties, such as enhanced stability and binding affinity, compared to similar compounds.

Properties

CAS No.

264202-99-5

Molecular Formula

C29H47N11O5

Molecular Weight

629.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C29H47N11O5/c1-16(2)13-23(40-24(41)19(30)14-17-15-37-20-8-4-3-7-18(17)20)26(43)38-21(9-5-11-35-28(31)32)25(42)39-22(27(44)45)10-6-12-36-29(33)34/h3-4,7-8,15-16,19,21-23,37H,5-6,9-14,30H2,1-2H3,(H,38,43)(H,39,42)(H,40,41)(H,44,45)(H4,31,32,35)(H4,33,34,36)/t19-,21-,22-,23-/m0/s1

InChI Key

BDYMNNUEBLXMOE-UDIDDNNKSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N

Origin of Product

United States

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